3-(5-Bromo-4-methylpyridin-2-yl)phenol 3-(5-Bromo-4-methylpyridin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20375952
InChI: InChI=1S/C12H10BrNO/c1-8-5-12(14-7-11(8)13)9-3-2-4-10(15)6-9/h2-7,15H,1H3
SMILES:
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol

3-(5-Bromo-4-methylpyridin-2-yl)phenol

CAS No.:

Cat. No.: VC20375952

Molecular Formula: C12H10BrNO

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromo-4-methylpyridin-2-yl)phenol -

Specification

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
IUPAC Name 3-(5-bromo-4-methylpyridin-2-yl)phenol
Standard InChI InChI=1S/C12H10BrNO/c1-8-5-12(14-7-11(8)13)9-3-2-4-10(15)6-9/h2-7,15H,1H3
Standard InChI Key QCOVHMQSGBVPEM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1Br)C2=CC(=CC=C2)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

3-(5-Bromo-4-methylpyridin-2-yl)phenol features a phenol ring connected to a pyridine moiety via a single bond at the 3-position (Figure 1). The pyridine ring is substituted with a bromine atom at the 5-position and a methyl group at the 4-position, creating a sterically hindered environment that influences reactivity . The phenol group contributes acidity (pKa ~10) and hydrogen-bonding capacity, while the electron-withdrawing bromine atom enhances electrophilic substitution potential.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₂H₁₀BrNO
Molecular Weight264.12 g/mol
Functional GroupsPhenolic -OH, brominated pyridine, methyl substituent
StereochemistryPlanar aromatic systems; no chiral centers

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR: Aromatic protons resonate between δ 6.8–8.5 ppm, with the phenolic -OH appearing as a broad singlet near δ 5.2 ppm.

  • ¹³C NMR: The quaternary carbon bearing bromine is observed at δ 125–130 ppm, while the methyl group on pyridine resonates at δ 20–22 ppm .
    Infrared (IR) spectroscopy shows a broad O-H stretch at 3200–3500 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹.

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A prevalent synthesis route involves coupling 5-bromo-4-methylpyridin-2-ylboronic acid with 3-bromophenol using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ . Yields typically exceed 70% under optimized conditions (80°C, 12 hr) .

Ullmann Coupling

Copper-mediated coupling between 3-iodophenol and 5-bromo-4-methylpyridine in dimethylformamide (DMF) at 120°C achieves moderate yields (50–60%). This method is less efficient than Suzuki coupling but avoids boron reagents.

Table 2: Comparison of Synthetic Routes

MethodConditionsYield (%)Advantages
Suzuki-MiyauraPd catalyst, toluene/Na₂CO₃70–80High yield, mild conditions
UllmannCu, DMF, 120°C50–60No boronic acids required

Chemical Reactivity and Derivatization

Electrophilic Aromatic Substitution

The phenol ring undergoes nitration and sulfonation at the ortho and para positions relative to the -OH group. For example, nitration with HNO₃/H₂SO₄ produces 3-(5-bromo-4-methylpyridin-2-yl)-4-nitrophenol in 65% yield.

Nucleophilic Substitution

The bromine atom participates in SNAr reactions with amines or thiols. Treatment with piperidine in DMF replaces bromine with a piperidinyl group, enabling access to drug-like molecules .

Oxidation and Reduction

  • Oxidation: The methyl group on pyridine is oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties .

Applications in Medicinal Chemistry

Anti-Parasitic Agents

3-(5-Bromo-4-methylpyridin-2-yl)phenol derivatives exhibit sub-micromolar activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) . Structural analogs with improved metabolic stability (e.g., NEU-1207) demonstrate reduced hepatic clearance (HLM Cl₍ᵢₙₜ₎ < 15 μL/min/mg) and enhanced aqueous solubility (>50 μg/mL) .

Kinase Inhibitors

The pyridine-phenol scaffold serves as a hinge-binding motif in kinase inhibitors. For instance, methyl substitution at the 4-position optimizes hydrophobic interactions with ATP-binding pockets .

Table 3: Pharmacological Profiles of Selected Derivatives

CompoundTargetIC₅₀ (nM)Solubility (μg/mL)
NEU-1207T. brucei12062
3-Nitro derivativeEGFR kinase4528

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